Chemical structure and molecular weight of phenylpyruvic acid calcium salt
Chemical structure and molecular weight of phenylpyruvic acid calcium salt
An In-Depth Technical Guide to the Chemical Structure and Properties of Phenylpyruvic Acid Calcium Salt
Executive Summary
Phenylpyruvic acid, a critical keto-acid intermediate in the metabolic pathway of phenylalanine, and its corresponding calcium salt are compounds of significant interest to researchers in metabolic diseases, neurobiochemistry, and pharmaceutical development. The accumulation of phenylpyruvic acid in the body is a hallmark of the genetic disorder Phenylketonuria (PKU), making its stable salt form an essential reference standard and research tool.[1][2] This guide provides a comprehensive technical overview of the chemical structure, molecular weight, and key physicochemical properties of phenylpyruvic acid calcium salt. It delves into the pivotal concept of keto-enol tautomerism, which defines its structural behavior, and presents detailed protocols for its synthesis and analytical characterization, designed to provide scientists with actionable, field-proven insights.
Phenylpyruvic Acid: The Parent Molecule
A thorough understanding of the parent molecule, phenylpyruvic acid (PPA), is fundamental to appreciating the properties of its calcium salt. PPA is an organic compound with the IUPAC name 2-oxo-3-phenylpropanoic acid.[1]
The Critical Concept of Keto-Enol Tautomerism
Phenylpyruvic acid does not exist as a single, static structure but as an equilibrium mixture of two tautomeric forms: a keto form and an enol form.[1][2] This equilibrium is highly sensitive to the molecular environment, particularly the solvent.
-
In the solid state and in most aprotic organic solvents , the enol form is the major species, stabilized by resonance.[3][4]
This tautomerism is the single most important chemical feature of PPA, as it dictates its reactivity and spectroscopic properties. The interconversion between these forms can be studied using NMR and IR spectroscopy.[3][4][5]
Caption: Keto-Enol Tautomerism of Phenylpyruvic Acid.
Biochemical Significance: Phenylketonuria (PKU)
In healthy individuals, the amino acid phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. When this enzyme is deficient, phenylalanine accumulates and is instead transaminated to phenylpyruvic acid.[1] Elevated levels of PPA and other metabolites are neurotoxic and lead to the severe intellectual disability characteristic of untreated PKU. Therefore, accurate detection and quantification of PPA in biological fluids are critical for the diagnosis and monitoring of this disorder.[6]
| Property | Value | Source |
| IUPAC Name | 2-Oxo-3-phenylpropanoic acid | [1] |
| Chemical Formula | C₉H₈O₃ | [1][7] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | White to yellow crystalline solid | [2] |
| Melting Point | ~155 °C (decomposes) | [1] |
| CAS Number | 156-06-9 | [1][7] |
| Table 1: Core Physicochemical Properties of Phenylpyruvic Acid. |
Phenylpyruvic Acid Calcium Salt: Structure and Properties
The calcium salt of PPA is often preferred in laboratory settings due to its increased stability compared to the free acid.
Chemical Structure and Stoichiometry
Phenylpyruvic acid calcium salt is an ionic compound formed from one divalent calcium cation (Ca²⁺) and two phenylpyruvate anions. This 2:1 stoichiometry gives it the IUPAC name calcium bis(2-oxo-3-phenylpropanoate).[8] Unlike the free acid, which exists primarily in the enol form in its crystalline state, the solid calcium salt locks the molecule into its keto form.[3][4] This is a crucial distinction for analytical characterization, as the spectroscopic signatures (e.g., IR carbonyl stretch) will differ significantly from the parent acid.
Caption: Ionic Structure of Phenylpyruvic Acid Calcium Salt.
Molecular Formula and Weight
Based on its 2:1 stoichiometry, the molecular properties of the calcium salt are well-defined. Multiple chemical suppliers and databases confirm these values.[8][9][10][11]
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₄CaO₆ | [9][10][11] |
| Molecular Weight | 366.38 g/mol | [9][10] |
| Appearance | White or almost white crystalline powder | [11] |
| CAS Number | 51828-93-4, 54865-40-6 | [10] |
| Table 2: Physicochemical Properties of Phenylpyruvic Acid Calcium Salt. |
Synthesis and Preparation
The calcium salt can be prepared through several methods, often involving the carbonylation of a benzyl precursor in the presence of a calcium base, such as calcium hydroxide.[12] This approach directly yields the salt, which can precipitate from the reaction medium.
Example Protocol: Synthesis via Double Carbonylation of Benzyl Chloride
This protocol is adapted from established industrial methods where benzyl chloride is reacted with carbon monoxide in the presence of a cobalt catalyst and a base.[12][13]
Experimental Choices & Rationale:
-
Binary Solvent System (e.g., Water and Methyl Isobutyl Ketone): This system is chosen for its efficiency. The organic solvent dissolves the cobalt catalyst and benzyl chloride, while the aqueous phase contains the calcium hydroxide. This phase separation facilitates product recovery and catalyst recycling.[12]
-
Calcium Hydroxide (Ca(OH)₂): Serves as the base to neutralize the newly formed carboxylic acid, directly precipitating the desired calcium salt.[12]
-
Cobalt Carbonyl Catalyst: This is the catalyst of choice for the carbonylation reaction, facilitating the insertion of CO molecules.[12]
Step-by-Step Methodology:
-
Reactor Setup: Charge a high-pressure autoclave with methyl isobutyl ketone (organic phase), water, calcium hydroxide, and a cobalt carbonyl catalyst (e.g., dicobalt octacarbonyl).[12]
-
Reactant Addition: Add benzyl chloride to the mixture.
-
Pressurization & Heating: Seal the autoclave, flush with carbon monoxide (CO), and then pressurize with CO to the target pressure (e.g., 10-50 kg/cm ²). Heat the reaction mixture to 70-80°C to initiate the reaction.[12]
-
Reaction: Maintain the temperature and pressure with agitation for several hours (e.g., 6 hours) until the reaction is complete.
-
Product Recovery: Cool the reactor and vent the excess CO. The phenylpyruvic acid calcium salt will have precipitated as a solid.
-
Purification: Filter the reaction mixture to isolate the solid product. Wash the precipitate with water and an organic solvent (e.g., acetone) to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified solid under a vacuum to yield the final product.
Caption: Workflow for the Synthesis of Phenylpyruvic Acid Calcium Salt.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of phenylpyruvic acid calcium salt is paramount for its use in research and development. A multi-technique approach is required for comprehensive characterization.
Protocol: LC-MS/MS for Quantification in Biological Matrices
For researchers studying PKU, quantifying PPA in urine or plasma is a primary application. This protocol is based on modern, sensitive LC-MS/MS methods that avoid cumbersome derivatization steps.[6]
Rationale for Method Selection:
-
LC-MS/MS: Provides superior sensitivity and selectivity compared to older colorimetric or HPLC-UV methods, which are prone to interference.[6]
-
Liquid-Liquid Extraction (LLE): An effective method for sample cleanup, removing salts and other interferences from urine that could suppress the MS signal. Dichloromethane is an effective solvent for this purpose.[6]
-
Internal Standard (IS): The use of an internal standard, such as trans-cinnamic acid, is critical for accurate quantification as it corrects for variations in extraction efficiency and instrument response.[6]
Step-by-Step Methodology:
-
Standard Preparation: Prepare stock solutions (e.g., 1 mM) of phenylpyruvic acid calcium salt and the internal standard (trans-cinnamic acid) in methanol. Create a series of calibration standards by diluting the stock solution.[6]
-
Sample Preparation (Urine):
-
Take a 100 µL aliquot of the urine sample.
-
Add the internal standard solution.
-
Perform a liquid-liquid extraction by adding 500 µL of dichloromethane, vortexing vigorously, and centrifuging to separate the layers.
-
Transfer the organic (bottom) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detection: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the transition for PPA (e.g., m/z 162.8 -> 90.9) and the internal standard (e.g., m/z 147.0 -> 103.1).[6]
-
-
Data Analysis: Quantify the amount of PPA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Applications in Research and Development
The stability and well-defined properties of phenylpyruvic acid calcium salt make it a valuable tool for several scientific applications:
-
Pharmaceutical and Biochemical Research: It serves as a crucial reference standard for developing and validating analytical methods to diagnose and monitor PKU.[6][14] It is also a key intermediate in the synthesis of various bioactive molecules and is used in enzymatic studies to understand metabolic pathways.[11][]
-
Drug Development: Derivatives of phenylpyruvic acid have been investigated as potential inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine, indicating its utility as a scaffold in drug discovery.[2]
-
Food and Cosmetic Industries: The compound has been explored for its potential as a food additive and for its antioxidant properties in cosmetic formulations.[11]
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Scite.ai. Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids. [Link]
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PubMed. Studies on phenylpyruvic acid. I. Keto-enol tautomerism. [Link]
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Taylor & Francis Online. Keto-Enol Tautomerism of Mono-Substituted Phenylpyruvic Acids as Studied by NMR and PM3 Calculation. [Link]
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PubChem - NIH. Calcium phenylpyruvate | C18H14CaO6 | CID 4644093. [Link]
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Chemsrc.com. phenylpyruvic acid calcium salt Price from Supplier. [Link]
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PrepChem.com. Synthesis of phenyl pyruvic acid. [Link]
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Organic Syntheses. phenylpyruvic acid. [Link]
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Axios Research. Phenylpyruvate Calcium Salt (2-Keto-Phenylalanine Calcium Salt) - CAS - 51828-93-4. [Link]
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DergiPark. Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. [Link]
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